1-Amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile
Description
1-Amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C24H28N4O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C24H28N4O2/c1-4-6-12-27-20(17-10-8-16(3)9-11-17)14-18-19(15-25)23(29)28(13-7-5-2)22(26)21(18)24(27)30/h8-11,14H,4-7,12-13,26H2,1-3H3 |
InChI Key |
YPGRFLYJDBZKCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)CCCC)C#N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways involved depend on the compound’s specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives with varying substituents. These compounds may share some structural features but differ in their functional groups, leading to different properties and applications.
Uniqueness
1-Amino-2,7-dibutyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct reactivity, stability, and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
